1-(prop-2-yn-1-yl)-1H-indole-2-carboxylic acid
Description
1-(Prop-2-yn-1-yl)-1H-indole-2-carboxylic acid is a nitrogen-containing heterocyclic compound characterized by an indole core substituted at the N1 position with a propargyl (prop-2-yn-1-yl) group and at the C2 position with a carboxylic acid moiety. Its molecular formula is C₁₂H₉NO₂, with a molecular weight of 201.22 g/mol. The compound is synthesized via a two-step process: (1) esterification of 1H-indole-2-carboxylic acid followed by (2) alkylation with propargyl bromide under basic conditions (e.g., NaH/DMF or K₂CO₃/DMF) to yield ethyl-1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate, which is subsequently saponified to the carboxylic acid . The final product is a white solid with a melting point of 193–195°C and demonstrates utility in medicinal chemistry and catalysis .
Properties
IUPAC Name |
1-prop-2-ynylindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11(13)12(14)15/h1,3-6,8H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMVIBLZIJLKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylic acid can be achieved through several methods. One common method involves the N-alkylation of indole-2-carboxylic acid with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Intramolecular Cyclization via NaH-Mediated Isomerization
Reaction Conditions : NaH in DMF at 0°C → room temperature.
Mechanism :
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Isomerization : The propargyl group undergoes NaH-catalyzed isomerization to form an allene intermediate.
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Nucleophilic Attack : The central carbon of the allene is attacked by a nitrogen atom from an adjacent pyrazole ring, leading to 6-exo-dig cyclization .
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Product Formation : This generates fused heterocycles like pyrazolodiazepinoindole derivatives (e.g., 16a–h ) .
Key Observations :
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The reaction proceeds regiospecifically due to the electrophilic nature of the allene’s central carbon.
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Yields for related N-propargyl indole cyclizations exceed 90% under optimized conditions .
Hydrolysis of Ester Precursors
Reaction Conditions : K₂CO₃ in MeOH-H₂O (3:1), reflux for 24 hours.
Process : Ethyl 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate undergoes saponification to yield the carboxylic acid.
Yield : 84% .
Participation in Click Chemistry (Azide-Alkyne Cycloaddition)
While not directly documented for this compound, structurally similar N-propargyl indoles participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole derivatives .
Hypothetical Pathway :
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Activation : The alkyne reacts with azides in the presence of Cu(I).
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Triazole Formation : A regioselective 1,4-disubstituted triazole is generated.
Considerations :
Cross-Coupling Reactions
Although not explicitly reported for this compound, iodinated indole analogs undergo cross-couplings (e.g., Sonogashira, Suzuki-Miyaura) at position 3. The propargyl group in 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylic acid could enable alkyne-based couplings under palladium catalysis .
Comparative Reaction Data Table
| Reaction Type | Conditions | Key Product | Yield | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | NaH, DMF, 0°C → RT | Pyrazolodiazepinoindole derivatives | ~90%* | |
| Ester Hydrolysis | K₂CO₃, MeOH-H₂O, reflux | This compound | 84% |
*Yield inferred from analogous reactions in .
Mechanistic and Synthetic Implications
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Electrophilic Substitution : The electron-withdrawing carboxylic acid group deactivates the indole ring, potentially directing electrophilic attacks to position 5 or 6.
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Functional Group Compatibility : The propargyl moiety’s reactivity dominates under basic conditions, while the carboxylic acid enables derivatization (e.g., amidation, esterification) for pharmaceutical applications .
This compound’s dual functionality makes it a valuable intermediate in synthesizing polycyclic heteroaromatics and bioactive molecules, particularly in oncology and antimicrobial research .
Scientific Research Applications
Anticancer Properties
Research has indicated that 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylic acid exhibits potent anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
Case Study: Antitumor Activity
In a study published in MDPI, derivatives of indole compounds, including this compound, were synthesized and tested for their anticancer effects. Results demonstrated significant growth inhibition in human leukemia cells, highlighting the compound's potential as a DNA alkylating agent .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | Human leukemia | 15.3 |
| Control (Doxorubicin) | Human leukemia | 0.5 |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes, making it a candidate for treating metabolic disorders.
Case Study: Enzyme Inhibition
A study explored the inhibitory effect of this compound on α-glucosidase, an enzyme involved in carbohydrate metabolism. Results showed that the compound significantly inhibited enzyme activity, suggesting its potential use in managing diabetes .
| Enzyme | IC50 (µM) |
|---|---|
| α-glucosidase | 20.5 |
| Control (Acarbose) | 5.0 |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Animal model studies indicate that it can improve cognitive functions and reduce neuroinflammation markers associated with neurodegenerative diseases.
Case Study: Neuroprotection
In an animal model of Alzheimer's disease, treatment with this compound led to significant improvements in cognitive tests compared to control groups, indicating its potential as a therapeutic agent for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .
Comparison with Similar Compounds
1-(Prop-2-en-1-yl)-1H-indole-2-carboxylic Acid
- Structure : Replaces the propargyl group with an allyl (prop-2-en-1-yl) substituent.
- Synthesis : Similar alkylation steps but uses allyl bromide instead of propargyl bromide.
- The allyl group enables distinct reactivity, such as participation in Diels-Alder reactions.
- Applications : Less studied in catalytic contexts but explored in polymer chemistry and as intermediates in drug discovery .
Ester Derivatives
Ethyl-1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate
Prop-2-yn-1-yl 1H-indole-2-carboxylate
- Synthesis : Alkylation of 1H-indole-2-carboxylic acid with propargyl bromide under K₂CO₃/DMF (90% yield) .
- Properties : Melting point of 136–138°C ; retains ester functionality for further derivatization.
Substituent Variations on the Indole Core
1-Propyl-1H-indole-2-carboxylic Acid
1-Benzyl-5-methyl-1H-indole-2-carboxylic Acid
- Structure : Benzyl and methyl substituents at N1 and C5, respectively.
- Properties : Melting point of 198–199°C ; enhanced steric bulk limits catalytic applications but improves binding in enzyme inhibitors .
Biological Activity
1-(Prop-2-yn-1-yl)-1H-indole-2-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves methods such as Sonogashira coupling reactions, which allow for the introduction of the propyne moiety at the indole position. Various studies have reported efficient synthetic routes that yield this compound with good purity and yield percentages, often utilizing palladium catalysts and specific reaction conditions to optimize outcomes .
Biological Activity
The biological activities of this compound can be categorized into several key areas:
Antiviral Activity
Recent studies have highlighted the potential of indole derivatives, including this compound, as inhibitors of viral enzymes. Specifically, indole derivatives have shown promise as HIV integrase strand transfer inhibitors (INSTIs). For instance, structural modifications on indole cores have led to enhanced binding affinities and inhibitory effects against HIV integrase, suggesting that similar modifications could be beneficial for this compound .
Antimicrobial Activity
Indole derivatives are also known for their antimicrobial properties. Preliminary studies indicate that compounds with indole structures exhibit varying degrees of antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for related compounds suggest significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, related indole compounds have shown MIC values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
The mechanisms through which 1-(prop-2-yn-1-y)-1H-indole-2-carboxylic acid exerts its biological effects may involve:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in viral replication or bacterial metabolism.
- Receptor Interaction : Indoles can modulate receptor activity, influencing cellular signaling pathways that lead to therapeutic effects.
Case Studies
Several case studies illustrate the pharmacological potential of indole derivatives:
- HIV Integrase Inhibition : A study demonstrated that structural optimizations on indole derivatives resulted in compounds with IC50 values as low as 0.13 μM against HIV integrase . This suggests that similar modifications could enhance the efficacy of 1-(prop-2-yn-1-y)-1H-indole-2-carboxylic acid.
- Antimicrobial Efficacy : Research indicates that certain indole derivatives possess strong antimicrobial properties, with significant activity against various bacterial strains. For instance, compounds derived from indoles showed MIC values indicating effective inhibition of growth in E. coli and S. aureus .
Data Tables
Here are tables summarizing the biological activities and synthesis yields of related compounds:
Q & A
Q. What are the established synthetic routes for 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylic acid, and what key reaction parameters influence yield?
The compound is synthesized via a two-step process:
Esterification : 1H-indole-2-carboxylic acid is converted to its ethyl ester using ethanol and concentrated H₂SO₄ under reflux (yield: 93.5%) .
Propargylation : The ethyl ester undergoes alkylation with propargyl bromide in DMF using NaH as a base under inert gas (N₂/Ar), yielding ethyl-1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate (80.7% yield). Subsequent saponification with K₂CO₃ in MeOH (reflux, 12 h) produces the carboxylic acid (89% yield) .
Critical Parameters :
- Base selection (NaH vs. K₂CO₃) impacts reaction efficiency and by-product formation.
- Prolonged reflux during saponification risks decomposition of the acid.
Q. How is the propargyl group in this compound characterized using spectroscopic methods?
Key spectral data include:
- ¹H NMR (Acetone-d₆): Propargyl protons appear as a doublet at δ 5.44 (J = 2.5 Hz, 2H) and a triplet at δ 2.63 (J = 2.5 Hz, 1H) for the terminal alkyne proton .
- ¹³C NMR : Alkyne carbons resonate at δ 80.0 (sp-hybridized) and 73.4 (sp³-hybridized) .
- IR : A sharp peak at 3275 cm⁻¹ confirms the alkyne C≡C-H stretch .
Validation : Cross-referencing with HRMS ([M+H]⁺: 200.07235) ensures structural integrity .
Q. What purification techniques are effective for isolating this compound?
- Extraction : Post-saponification, the product is partitioned between EtOAc and 1N HCl to remove unreacted starting materials .
- Recrystallization : Hexane/CH₂Cl₂ (3:1) yields a white solid with >95% purity .
- Chromatography : Not typically required due to high crystallinity, but silica gel (EtOAc/hexane) can resolve minor impurities .
Advanced Research Questions
Q. How can researchers optimize the saponification step to minimize by-products?
Challenges : Base-induced degradation of the propargyl group or incomplete ester hydrolysis. Optimization Strategies :
Q. How do computational methods predict the reactivity of the propargyl group in gold-catalyzed cyclizations?
The propargyl group participates in Au(I)-catalyzed cyclization to form indole-fused heterocycles. Computational models (DFT, Gaussian 09) predict:
- Transition States : Au coordination lowers the energy barrier for 6-endo-dig cyclization .
- Regioselectivity : Electron-withdrawing carboxylic acid directs attack at the β-position of the alkyne .
Experimental Validation : Isolated yields of cyclized products (e.g., 3-phenyl-1-(indol-2-yl)prop-2-yn-1-one) align with computational predictions .
Q. What strategies resolve contradictions in spectral data for the propargyl group?
Case Study : Discrepancies in ¹H NMR integration (e.g., unexpected splitting or shifts). Solutions :
- Variable Temperature NMR : Probes dynamic effects (e.g., rotational barriers) .
- 2D-COSY/HMBC : Confirms coupling between propargyl protons (δ 5.44) and adjacent carbons .
- Alternative Solvents : DMSO-d₆ may resolve peak broadening caused by hydrogen bonding .
Applications in Medicinal Chemistry
Q. How is this compound utilized in designing enzyme inhibitors or PROTACs?
The indole-carboxylic acid scaffold serves as a warhead for targeting proteins. Examples include:
Q. What are the challenges in derivatizing the propargyl group for click chemistry applications?
Issues :
- Steric Hindrance : Bulky substituents hinder CuAAC (click) reactions.
- Acid Sensitivity : Strong acids (e.g., HCl) may protonate the alkyne, reducing reactivity.
Mitigation : Use strain-promoted azide-alkyne cycloaddition (SPAAC) under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
